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molecular formula AlH6O12P3 B579274 Aluminum triphosphate dihydrate CAS No. 17375-35-8

Aluminum triphosphate dihydrate

Cat. No. B579274
M. Wt: 317.939
InChI Key: XWOWDYGXIQFFID-UHFFFAOYSA-K
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Patent
US04966630

Procedure details

To 300 parts of water was added 100 parts of the aluminum dihydrogen tripolyphosphate prepared above and the mixture was heated at 70±5° C. Then, 3 parts of sodium stearate and 3 parts of aluminum polychloride were added, followed by stirring at that temperature for about 1 hour. The mixture was then subjected to dehydration, drying and pulverization to give aluminum stearate-treated aluminum dihydrogen tripolyphosphate.
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum stearate

Identifiers

REACTION_CXSMILES
O.O.OP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O.[Al+3:16].[C:17]([O-:36])(=[O:35])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[Na+].[Al]>O>[C:17]([O-:36])(=[O:35])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[Al+3:16].[C:17]([O-:36])(=[O:35])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[C:17]([O-:36])(=[O:35])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:0.1.2.3,4.5,8.9.10.11|

Inputs

Step One
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Stirring
Type
CUSTOM
Details
by stirring at that temperature for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above and the mixture
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
aluminum stearate
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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